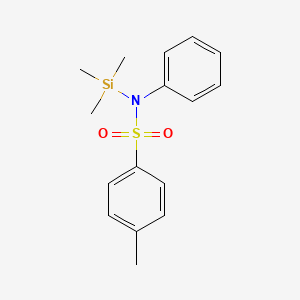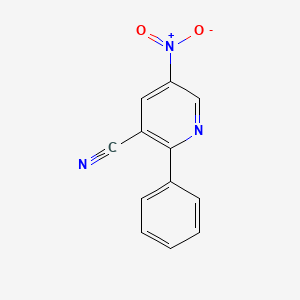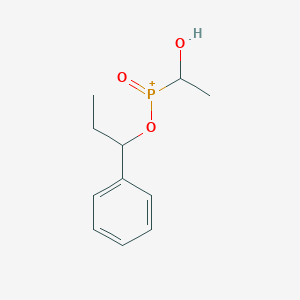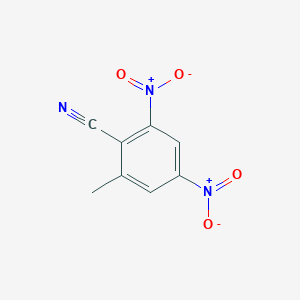
4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide is an organic compound that features a sulfonamide group bonded to a benzene ring, with additional substituents including a methyl group, a phenyl group, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenyl-N-(trimethylsilyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve mild to moderate temperatures and appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonyl chlorides, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted benzene derivatives.
科学研究应用
4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes .
相似化合物的比较
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound features a similar sulfonamide group but with trifluoromethyl substituents, making it a strong electron-withdrawing group.
Benzenesulfonamide, 4-methyl-: This compound lacks the trimethylsilyl group, making it less lipophilic and potentially less reactive in certain contexts.
Uniqueness
4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and steric bulk. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.
属性
CAS 编号 |
89902-36-3 |
|---|---|
分子式 |
C16H21NO2SSi |
分子量 |
319.5 g/mol |
IUPAC 名称 |
4-methyl-N-phenyl-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C16H21NO2SSi/c1-14-10-12-16(13-11-14)20(18,19)17(21(2,3)4)15-8-6-5-7-9-15/h5-13H,1-4H3 |
InChI 键 |
NJVKPHJHFROFPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)

![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)

![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)

![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
